molecular formula C6H10O3 B15298259 2-Methoxypent-4-enoic acid

2-Methoxypent-4-enoic acid

Cat. No.: B15298259
M. Wt: 130.14 g/mol
InChI Key: ZGDDOIZSMPRMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxypent-4-enoic acid is an organic compound with the molecular formula C6H10O3 It is a derivative of pentenoic acid, characterized by the presence of a methoxy group (-OCH3) attached to the second carbon atom of the pent-4-enoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxypent-4-enoic acid can be achieved through several methods. One common approach involves the methoxylation of pent-4-enoic acid. This can be done by reacting pent-4-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to achieve the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxyl group, resulting in the formation of 2-carboxypent-4-enoic acid.

    Reduction: The double bond in the pent-4-enoic acid chain can be reduced to form 2-methoxypentanoic acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products:

    Oxidation: 2-Carboxypent-4-enoic acid.

    Reduction: 2-Methoxypentanoic acid.

    Substitution: Various substituted pent-4-enoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxypent-4-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-methoxypent-4-enoic acid involves its interaction with specific molecular targets. The methoxy group and the double bond in the pent-4-enoic acid chain allow the compound to participate in various biochemical pathways. For example, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

    2-Methylpent-4-enoic acid: Similar in structure but with a methyl group instead of a methoxy group.

    Pent-4-enoic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.

    2-Methoxypentanoic acid: Similar but lacks the double bond, affecting its reactivity and applications.

Uniqueness: 2-Methoxypent-4-enoic acid is unique due to the presence of both a methoxy group and a double bond in its structure. This combination allows it to undergo a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2-methoxypent-4-enoic acid

InChI

InChI=1S/C6H10O3/c1-3-4-5(9-2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)

InChI Key

ZGDDOIZSMPRMIH-UHFFFAOYSA-N

Canonical SMILES

COC(CC=C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.